![molecular formula C25H22BrNO4 B2822863 Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- CAS No. 788149-96-2](/img/new.no-structure.jpg)
Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzenebutanoic acid backbone, a bromine atom, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- typically involves multiple steps:
Starting Materials: The synthesis begins with benzenebutanoic acid and 9H-fluoren-9-ylmethanol.
Bromination: The benzenebutanoic acid undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Fmoc Protection: The 9H-fluoren-9-ylmethanol is converted to its chloroformate derivative using phosgene or triphosgene. This derivative is then reacted with the brominated benzenebutanoic acid to form the Fmoc-protected compound.
Amidation: The final step involves the amidation of the Fmoc-protected intermediate with an appropriate amine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large-scale reactors for the bromination step to ensure uniformity and efficiency.
Fmoc Protection: Employing automated systems for the protection step to maintain consistency and reduce human error.
Purification: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzenebutanoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its Fmoc-protecting group is particularly valuable in peptide synthesis, allowing for the stepwise construction of peptides.
Biology
In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- involves its interaction with specific molecular targets The Fmoc group facilitates its use in peptide synthesis by protecting the amino group during coupling reactions
Comparison with Similar Compounds
Similar Compounds
Benzenebutanoic acid, 2-bromo-: Lacks the Fmoc-protecting group, making it less versatile in peptide synthesis.
Benzenebutanoic acid, 2-chloro-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)-: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Benzenebutanoic acid, 2-bromo-b-[[(tert-butoxycarbonyl)amino]-, (bR)-: Uses a different protecting group (Boc) which is less stable under acidic conditions compared to Fmoc.
Uniqueness
The presence of the Fmoc-protecting group in Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- makes it particularly useful in peptide synthesis, providing stability and ease of removal under mild conditions. The bromine atom also offers unique reactivity, allowing for diverse chemical modifications.
This detailed overview should provide a comprehensive understanding of Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)-, its preparation, reactions, applications, and how it compares to similar compounds
Properties
CAS No. |
788149-96-2 |
|---|---|
Molecular Formula |
C25H22BrNO4 |
Molecular Weight |
480.358 |
IUPAC Name |
(2R)-3-amino-4-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-21-12-6-1-7-15(21)13-22(27)23(24(28)29)25(30)31-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14,27H2,(H,28,29)/t22?,23-/m1/s1 |
InChI Key |
PRNNBQPZBUMLMF-OZAIVSQSSA-N |
SMILES |
C1=CC=C(C(=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)
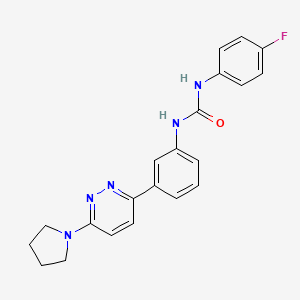

![tert-butyl 3-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]oxy}methyl)azetidine-1-carboxylate](/img/structure/B2822784.png)
![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)
![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)
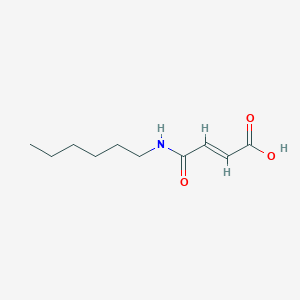
![10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2822795.png)
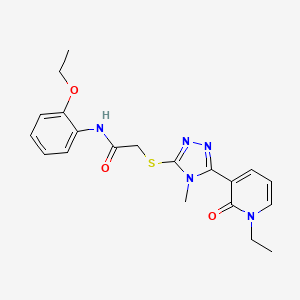
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPENTANECARBOXAMIDE](/img/structure/B2822797.png)
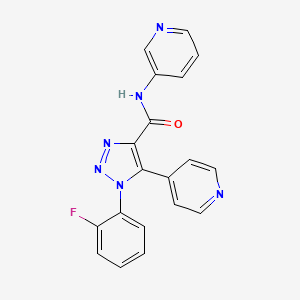
![methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2822800.png)
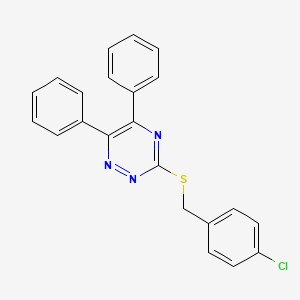
![2,2-Diethyl dispiro[3.1.3^{6}.1^{4}]decane-2,2-dicarboxylate](/img/structure/B2822803.png)
